4-Amino-2-bromo-6-(3-bromophenyl)-2,5-dihydropyridine-3,5-dicarbonitrile
Description
4-AMINO-2-BROMO-6-(3-BROMOPHENYL)-2,5-DIHYDRO-3,5-PYRIDINEDICARBONITRILE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes both amino and bromo functional groups, making it a subject of interest for chemists and researchers.
Properties
Molecular Formula |
C13H8Br2N4 |
|---|---|
Molecular Weight |
380.04 g/mol |
IUPAC Name |
4-amino-2-bromo-6-(3-bromophenyl)-2,5-dihydropyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C13H8Br2N4/c14-8-3-1-2-7(4-8)12-9(5-16)11(18)10(6-17)13(15)19-12/h1-4,9,13H,18H2 |
InChI Key |
YMZFTOISGRWCPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC(C(=C(C2C#N)N)C#N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-2-BROMO-6-(3-BROMOPHENYL)-2,5-DIHYDRO-3,5-PYRIDINEDICARBONITRILE typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by the introduction of amino groups through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-AMINO-2-BROMO-6-(3-BROMOPHENYL)-2,5-DIHYDRO-3,5-PYRIDINEDICARBONITRILE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, hydrogen gas, and various nucleophiles. The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while substitution reactions may produce derivatives with different substituents.
Scientific Research Applications
4-AMINO-2-BROMO-6-(3-BROMOPHENYL)-2,5-DIHYDRO-3,5-PYRIDINEDICARBONITRILE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-AMINO-2-BROMO-6-(3-BROMOPHENYL)-2,5-DIHYDRO-3,5-PYRIDINEDICARBONITRILE involves its interaction with molecular targets and pathways within cells. The compound may bind to specific proteins or enzymes, altering their activity and affecting cellular functions. The exact pathways and targets can vary depending on the context of its use and the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-AMINO-2-BROMO-6-(3-BROMOPHENYL)-2,5-DIHYDRO-3,5-PYRIDINEDICARBONITRILE include:
- 4-AMINO-2-BROMO-6-METHOXY-3,5-PYRIDINEDICARBONITRILE
- 4-AMINO-2-BROMO-6-(4-BROMOPHENYL)-3,5-PYRIDINEDICARBONITRILE
Uniqueness
The uniqueness of 4-AMINO-2-BROMO-6-(3-BROMOPHENYL)-2,5-DIHYDRO-3,5-PYRIDINEDICARBONITRILE lies in its specific combination of functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for research and development in various scientific fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
